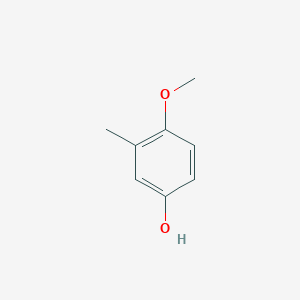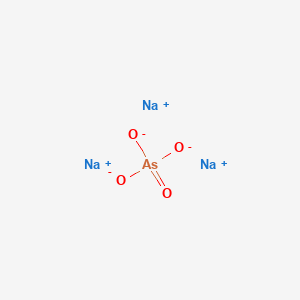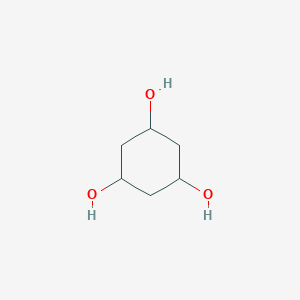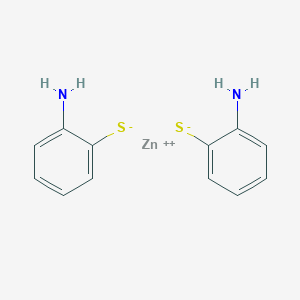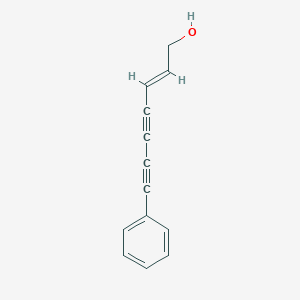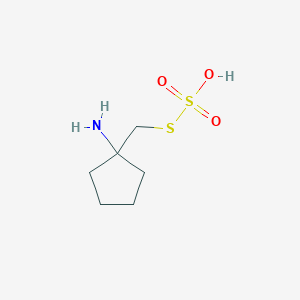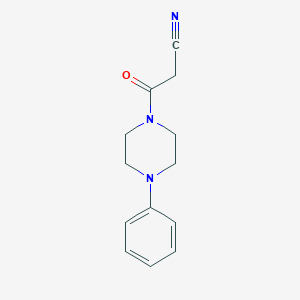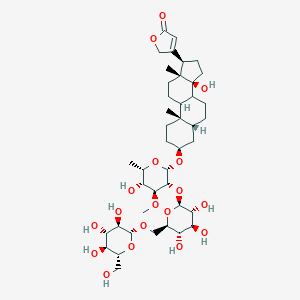
Cerberoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerberoside is a glycosphingolipid that is found in the membranes of various mammalian cells. It is composed of a ceramide molecule and a carbohydrate chain that is attached to the hydroxyl group of the ceramide. Cerberoside has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Scientific Research Applications
Cerberoside has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. It has also been found to have anti-oxidant properties, which may help to prevent oxidative damage to cells.
Mechanism Of Action
The exact mechanism of action of cerberoside is not fully understood. However, it is thought to act by modulating the activity of various signaling pathways in the cell. It has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in the regulation of energy metabolism.
Biochemical And Physiological Effects
Cerberoside has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, it has been found to increase the expression of genes involved in the regulation of energy metabolism.
Advantages And Limitations For Lab Experiments
Cerberoside has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a well-defined structure, which allows for precise characterization of its properties. However, one limitation of cerberoside is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on cerberoside. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of cerberoside and its effects on various signaling pathways in the cell.
Synthesis Methods
Cerberoside can be synthesized by the enzymatic reaction of ceramide and UDP-glucose. The enzyme responsible for this reaction is called glucosylceramide synthase. The reaction takes place in the Golgi apparatus of the cell. The resulting cerberoside molecule is then transported to the cell membrane, where it plays a role in cell signaling and membrane stability.
properties
CAS RN |
11005-70-2 |
|---|---|
Product Name |
Cerberoside |
Molecular Formula |
C42H66O18 |
Molecular Weight |
859 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O18/c1-18-28(45)35(53-4)36(60-38-34(51)32(49)30(47)26(59-38)17-55-37-33(50)31(48)29(46)25(15-43)58-37)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25+,26+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37+,38-,39-,40-,41+,42-/m0/s1 |
InChI Key |
QWNHCYWCKDKDMK-RCGKHZRRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)OC)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



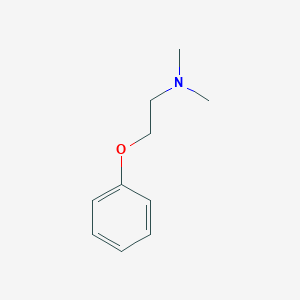
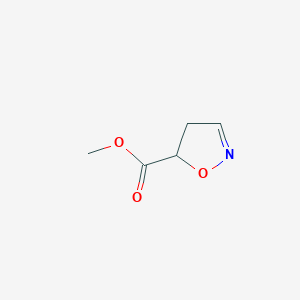
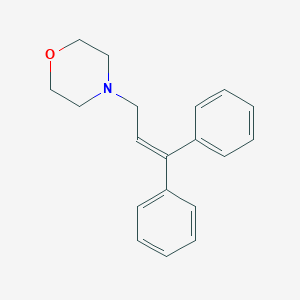


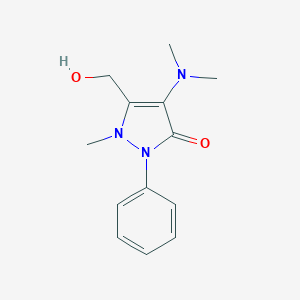
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
